Dibutyl malonate
Overview
Description
Dibutyl malonate is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis and Synthesis : Wu Chang-zeng (2004) demonstrated the synthesis of dibutyl malonate using solid acid ZrO2-Ce2O3/SO4~(2-) as a catalyst, highlighting its potential in organic synthesis applications (Wu Chang-zeng, 2004).
Biomedical Research : M. Gomez-Lazaro et al. (2007) investigated the role of malonate, a component of this compound, in apoptosis and neurodegeneration related to Huntington's disease and ischemic stroke (M. Gomez-Lazaro et al., 2007).
Organic Chemistry : Zhou, Shi, and Huang (1991) described the use of this compound in the olefination of carbonyl compounds, showing its utility in creating α,β-unsaturated malonic esters (Zhou, Shi, & Huang, 1991).
Metabolic Studies : Nakada, Wolfe, and Wick (1957) investigated the metabolism of malonate in rat tissues, providing insights into the biological processing of substances like this compound (Nakada, Wolfe, & Wick, 1957).
Cardiology Research : Laura Valls-Lacalle et al. (2016) examined the effects of malonate in reducing infarct size in mice hearts, which may have implications for this compound in similar contexts (Laura Valls-Lacalle et al., 2016).
Environmental Studies : Xu Shi-yu (2002) developed a method for analyzing dicarboxylic acids, including this compound, in aerosol samples, highlighting its environmental relevance (Xu Shi-yu, 2002).
Toxicology Research : Wenjing Chen et al. (2020) explored the impact of dibutyl phthalate, a related compound to this compound, on soil microbiomes, which could inform environmental risk assessments of similar compounds (Wenjing Chen et al., 2020).
Chemical Synthesis and Electrophysics : Andrei Honciuc et al. (2007) studied a fullerene derivative involving this compound, showing its potential in developing novel electronic materials (Andrei Honciuc et al., 2007).
Endocrine and Metabolic Studies : K. Majeed et al. (2021) examined the effects of dibutyl phthalate on various metabolic and hormonal parameters in rats, which may have implications for human health (K. Majeed et al., 2021).
Mechanism of Action
Target of Action
Dibutyl malonate, a diester of malonic acid, primarily targets the enzyme succinate dehydrogenase (SDH) in the tricarboxylic acid cycle . SDH plays a crucial role in energy production within cells, facilitating the conversion of succinate to fumarate in the mitochondria .
Mode of Action
This compound acts as a competitive inhibitor of SDH . It binds to the active site of the enzyme, preventing succinate from interacting with SDH . This inhibition disrupts the normal functioning of the tricarboxylic acid cycle, leading to an accumulation of succinate and a decrease in the production of fumarate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle, also known as the citric acid or Krebs cycle . By inhibiting SDH, this compound disrupts the conversion of succinate to fumarate, a key step in this cycle . This disruption can lead to an accumulation of succinate and a decrease in the production of ATP, the main energy currency of the cell .
Pharmacokinetics
It is known that this compound is a lipophilic compound, suggesting that it can easily cross cell membranes and distribute throughout the body
Result of Action
The inhibition of SDH by this compound has been shown to promote adult cardiomyocyte proliferation, revascularization, and heart regeneration via metabolic reprogramming . This suggests that this compound could potentially be used as a therapeutic agent for heart failure .
Action Environment
Environmental factors can influence the action of this compound. For instance, this compound is a common environmental pollutant and its neurotoxicity and developmental toxicity have been observed in various aquatic environments . Moreover, exposure to this compound can impair lipid metabolism and cause inflammation by disturbing the microbiota-related gut-liver axis . These findings highlight the importance of considering environmental factors when evaluating the action, efficacy, and stability of this compound.
Safety and Hazards
Dibutyl malonate may cause an allergic skin reaction and may cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed. It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, and clothing .
Biochemical Analysis
Biochemical Properties
Dibutyl malonate, like malonate, may play a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, malonate is known to interact with succinate dehydrogenase as a competitive inhibitor .
Cellular Effects
The effects of this compound on cells and cellular processes are not fully understood. Malonate, from which this compound is derived, is known to have effects on cellular metabolism. For example, it is a competitive inhibitor of succinate dehydrogenase, an enzyme involved in the citric acid cycle .
Molecular Mechanism
Malonate, the parent compound, is known to exert its effects at the molecular level by competitively inhibiting succinate dehydrogenase .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as malonate. Malonate is known to be involved in the citric acid cycle, where it acts as a competitive inhibitor of succinate dehydrogenase .
Properties
IUPAC Name |
dibutyl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-3-5-7-14-10(12)9-11(13)15-8-6-4-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKGQHYUYGYHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152288 | |
Record name | Propanedioic acid, dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-39-2 | |
Record name | Propanedioic acid, dibutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyl malonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedioic acid, dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the physical properties of dibutyl malonate?
A1: this compound is a colorless liquid with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol. While specific spectroscopic data is not provided in the papers, its structure can be confirmed using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.
Q2: How is this compound synthesized, and what are the optimal conditions for its production?
A2: this compound can be synthesized via the esterification of malonic acid with butanol. Research suggests using a solid acid catalyst like ZrO2-Ce2O3/SO42- [] or Ti(SO4)2/C [] for this reaction. Optimal conditions vary but typically involve a molar ratio of malonic acid to butanol between 1:2.5 and 1:3, temperatures around 150°C, and a catalyst loading around 1g per 100 mmol of malonic acid. [, ]
Q3: How does the structure of this compound influence its reactivity?
A4: The presence of two ester groups in this compound makes it susceptible to hydrolysis and transesterification reactions. Additionally, the alpha-carbon positioned between the two carbonyl groups possesses acidic protons, enabling it to participate in reactions like alkylations and condensations. []
Q4: Can this compound be produced from renewable sources, and what are the implications for its sustainability?
A5: While the provided research does not explicitly discuss the synthesis of this compound from renewable sources, it highlights that the organic acids used in its esterification could potentially be sourced from fermentation processes. This route aligns with the broader research focus on sustainable biofuels. [] Additionally, exploring catalytic pathways for its synthesis using heterogeneous catalysts like ZrO2-Ce2O3/SO42- and Ti(SO4)2/C can contribute to greener and more efficient production methods. [, ]
Q5: Are there any analytical techniques used to quantify this compound in environmental samples?
A6: The research mentions that this compound can be analyzed through a derivatization process using BF3/n-butanol followed by GC/MS (Gas Chromatography/Mass Spectrometry) analysis. This method allows for the detection and quantification of this compound in aerosol samples, offering insights into its presence and concentration in the environment. []
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